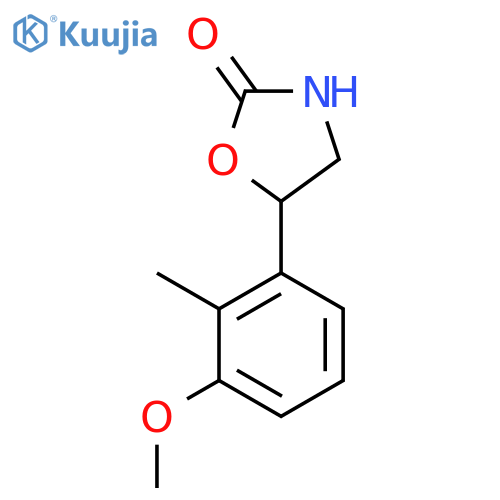Cas no 2229587-71-5 (5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one)

2229587-71-5 structure
商品名:5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one
5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 2229587-71-5
- EN300-1763410
- 5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one
- 5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one
-
- インチ: 1S/C11H13NO3/c1-7-8(4-3-5-9(7)14-2)10-6-12-11(13)15-10/h3-5,10H,6H2,1-2H3,(H,12,13)
- InChIKey: HQGUCESLLLUGBL-UHFFFAOYSA-N
- ほほえんだ: O1C(NCC1C1C=CC=C(C=1C)OC)=O
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 47.6Ų
5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1763410-0.1g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 0.1g |
$993.0 | 2023-06-03 | ||
| Enamine | EN300-1763410-5.0g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 5g |
$3273.0 | 2023-06-03 | ||
| Enamine | EN300-1763410-2.5g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 2.5g |
$2211.0 | 2023-06-03 | ||
| Enamine | EN300-1763410-1.0g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-1763410-0.05g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 0.05g |
$948.0 | 2023-06-03 | ||
| Enamine | EN300-1763410-0.25g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 0.25g |
$1038.0 | 2023-06-03 | ||
| Enamine | EN300-1763410-0.5g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 0.5g |
$1084.0 | 2023-06-03 | ||
| Enamine | EN300-1763410-10.0g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 10g |
$4852.0 | 2023-06-03 |
5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one 関連文献
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
2229587-71-5 (5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
